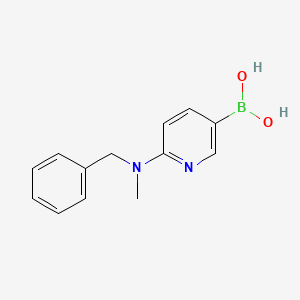

(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid

Vue d'ensemble

Description

(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid is a heterocyclic compound with the molecular formula C13H15BN2O2 and a molecular weight of 242.08 g/mol . This compound is primarily used in research and development, particularly in the fields of organic synthesis and medicinal chemistry. It features a pyridine ring substituted with a benzyl(methyl)amino group and a boronic acid moiety, making it a valuable building block for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

Introduction of the Benzyl(methyl)amino Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with benzyl(methyl)amine.

Boronic Acid Functionalization:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

Oxidation: N-oxides of the pyridine ring.

Reduction: Piperidine derivatives.

Substitution: Biaryl or vinyl-aryl compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

1.1 Drug Discovery

Boron-containing compounds, including boronic acids, have been recognized for their utility in drug discovery due to their ability to interact with biological targets effectively. (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid is particularly notable for its potential as a pharmacophore in the development of inhibitors targeting specific enzymes and receptors.

- Proteasome Inhibition : Boronic acids are known to serve as proteasome inhibitors, which are critical in the treatment of multiple myeloma. The compound's structure allows it to mimic natural substrates, facilitating its binding to the active sites of proteasomes .

- Ghrelin O-acyltransferase Inhibition : This compound has shown promise as an inhibitor of ghrelin O-acyltransferase (GOAT), which is implicated in metabolic diseases such as obesity and type 2 diabetes. Research indicates that it can effectively modulate metabolic pathways by inhibiting this enzyme .

Biochemical Assays

2.1 Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to this compound, particularly against HIV. The compound's analogues have demonstrated dual inhibition capabilities against HIV reverse transcriptase and its associated RNase H domain.

- Structure-Activity Relationship : The C6 benzyl series of compounds has shown consistent activity in inhibiting RNase H cleavage with IC50 values ranging from 1.2 to 1.6 μM, indicating effective antiviral properties .

Case Studies

3.1 Synthesis and Evaluation

A detailed synthesis pathway for this compound has been documented, showcasing its preparation through various chemical reactions involving pyridine derivatives and boronic acid coupling techniques. The compound's efficacy was evaluated through a series of biochemical assays demonstrating its potential in antiviral and metabolic disease treatments.

3.2 Clinical Relevance

The implications of using this compound as a therapeutic agent have been explored in clinical settings, particularly for conditions related to metabolic dysregulation and viral infections. Its ability to inhibit key enzymes involved in these pathways positions it as a candidate for further clinical trials.

Mécanisme D'action

The mechanism of action of (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies. The pyridine ring and benzyl(methyl)amino group contribute to the compound’s overall binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Similar Compounds

(6-(Benzylamino)pyridin-3-yl)boronic acid: Lacks the methyl group on the amino substituent.

(6-(Methylamino)pyridin-3-yl)boronic acid: Lacks the benzyl group on the amino substituent.

(6-(Phenylamino)pyridin-3-yl)boronic acid: Contains a phenyl group instead of a benzyl group

Uniqueness

(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid is unique due to the presence of both benzyl and methyl groups on the amino substituent, which can influence its reactivity and binding properties. This combination of substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and biological research .

Activité Biologique

(6-(Benzyl(methyl)amino)pyridin-3-yl)boronic acid, a compound characterized by its boronic acid functional group attached to a pyridine ring, has garnered interest due to its potential biological activities. Boronic acids are known for their ability to interact with biological molecules, including enzymes and receptors, making them valuable in medicinal chemistry.

The molecular formula for this compound is C13H15BN2O2. This compound features a boron atom bonded to a phenyl group and an amino group, which contributes to its reactivity and biological interactions.

Anticancer Activity

Boronic acids have been extensively studied for their anticancer properties. The introduction of the boronic acid moiety can enhance the selectivity and potency of compounds against cancer cells. For instance, studies have shown that compounds similar to this compound exhibit inhibitory effects on proteasomes, which are crucial for protein degradation in cancer cells. Bortezomib, a well-known proteasome inhibitor, is a boronic acid derivative that has been successfully used in treating multiple myeloma .

Antimicrobial Activity

Research indicates that boronic acids can also exhibit antimicrobial properties. For example, derivatives have shown efficacy against various bacterial strains, including multidrug-resistant Mycobacterium abscessus . The mechanism often involves the inhibition of essential bacterial enzymes or pathways critical for survival.

Inhibition of Viral Proteases

Recent studies have suggested that boronic acids may act as inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2. Compounds designed around the boronic acid structure have demonstrated promising results in inhibiting Mpro activity, thereby potentially reducing viral replication . This highlights the versatility of this compound in targeting viral infections.

The biological activity of boronic acids is primarily attributed to their ability to form reversible covalent bonds with nucleophilic sites in proteins. This property allows them to interact with various biological targets, including:

- Enzymatic Inhibition : Boronic acids can bind to the active sites of enzymes, blocking substrate access and inhibiting catalytic activity.

- Protein Interactions : They can modulate protein-protein interactions by binding to specific residues within protein complexes.

Case Studies and Research Findings

- Anticancer Studies : A study involving a series of boronic acid derivatives showed that modifications at the pyridine ring could significantly enhance cytotoxicity against cancer cell lines. The introduction of a benzyl group was found to improve selectivity towards cancerous cells compared to healthy cells .

- Antimicrobial Efficacy : In vitro tests demonstrated that this compound exhibited significant antibacterial activity against resistant strains of bacteria. The compound's mechanism involved disrupting bacterial cell wall synthesis .

- Viral Inhibition : A focused library of β-amido boronic acids was evaluated for their ability to inhibit SARS-CoV-2 Mpro. Compounds structurally related to this compound showed varying degrees of inhibition, with some achieving over 70% inhibition at micromolar concentrations .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

[6-[benzyl(methyl)amino]pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BN2O2/c1-16(10-11-5-3-2-4-6-11)13-8-7-12(9-15-13)14(17)18/h2-9,17-18H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRLSUCCTBCVJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N(C)CC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50855764 | |

| Record name | {6-[Benzyl(methyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356239-98-9 | |

| Record name | {6-[Benzyl(methyl)amino]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50855764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.